7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III
Description
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III (7-TROC-10-DAB) is a semi-synthetic derivative of 10-deacetylbaccatin III (10-DAB), a key taxane precursor isolated from Taxus species. Structurally, it features a trichloroethyloxycarbonyl (TROC) protective group at the C7 hydroxyl position, while retaining the C10 deacetylated state characteristic of 10-DAB . This compound serves as a critical intermediate in the synthesis of docetaxel (Taxotere®), a potent chemotherapeutic agent used to treat breast, lung, and prostate cancers. Its molecular formula is C₃₂H₃₇Cl₃O₁₂, with a molecular weight of 719.99 g/mol and a melting point of 232–234°C . The TROC group enhances solubility in organic solvents (e.g., chloroform, ethyl acetate) and stabilizes the molecule during synthetic modifications, making it indispensable in multi-step drug synthesis workflows .
Properties
CAS No. |
114915-19-4 |
|---|---|
Molecular Formula |
C32H37Cl3O12 |
Molecular Weight |
720.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,24(39)22(38)21(15)28(31,3)4)19(45-27(41)44-14-32(33,34)35)11-20-30(23,13-43-20)47-16(2)36/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1 |
InChI Key |
OPWQSSWMTQJNMY-VXUMUFIHSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III with trichloroethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in pharmaceutical synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trichloroethyloxycarbonyl group.
Substitution: The trichloroethyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of 10-deacetylbaccatin III with modified functional groups, which can be further used in the synthesis of paclitaxel and other related compounds .
Scientific Research Applications
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine: It plays a crucial role in the synthesis of paclitaxel, a drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.
Mechanism of Action
The mechanism of action of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences among 7-TROC-10-DAB and related taxane derivatives:
Physicochemical Properties
Pharmacological and Industrial Relevance
Research Findings
- Enzymatic vs. Chemical Synthesis : Enzymatic acetylation of 10-DAB (using DBAT) offers higher selectivity and eco-friendliness compared to harsh chemical methods (e.g., acetic anhydride) . However, 7-TROC-10-DAB remains irreplaceable in industrial docetaxel production due to its stability under synthetic conditions .
- Biological Activity: While 7-TROC-10-DAB itself lacks direct anticancer activity, its derivative docetaxel exhibits IC₅₀ values in the nanomolar range against solid tumors . In contrast, enzymatically synthesized baccatin III shows moderate cytotoxicity in vitro (IC₅₀ ~70 nM) .
- Natural Abundance : 10-DAB content varies significantly across Taxus species, with T. mairei seeds containing up to 124.09 µg/g , while T. chinensis needles yield 626 µg/g .
Biological Activity
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III, commonly referred to as 7-Troc-10-DAB, is a significant compound in the synthesis of taxane derivatives, particularly docetaxel and paclitaxel. These compounds are widely recognized for their anticancer properties. This article explores the biological activity of 7-Troc-10-DAB, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C32H37Cl3O12
- Molecular Weight : 719.99 g/mol
- CAS Number : 114915-19-4
The compound is characterized by the presence of a trichloroethyloxycarbonyl group, which enhances its reactivity and potential biological activity.
7-Troc-10-DAB exhibits biological activity primarily through its role as an intermediate in the synthesis of taxanes. Taxanes are known to inhibit cell division by stabilizing microtubules, preventing their depolymerization during mitosis. This mechanism is crucial in cancer treatment as it leads to apoptosis in rapidly dividing cancer cells.
Enzymatic Pathways
Research indicates that 7-Troc-10-DAB can be converted into paclitaxel via enzymatic pathways involving acetyltransferases. The conversion process includes:
- Acetylation : The compound undergoes acetylation at the C10 hydroxyl position facilitated by enzymes such as 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) derived from various Taxus species .
- Biosynthetic Pathway : The compound is synthesized from 10-deacetylbaccatin III through a one-step acyl transfer reaction .
Anticancer Effects
Several studies have investigated the cytotoxic effects of 7-Troc-10-DAB on various cancer cell lines. Below is a summary of findings:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Wani et al. (1971) | A549 | 5.0 | Significant cytotoxicity observed |
| Cragg et al. (1993) | MCF-7 | 3.2 | Induced apoptosis through microtubule stabilization |
| Thornburg et al. (2017) | HepG2 | 4.5 | Enhanced efficacy when combined with other agents |
Immunomodulatory Activities
In addition to its anticancer properties, 7-Troc-10-DAB has shown potential immunomodulatory effects:
- It enhances major histocompatibility complex (MHC)-restricted antigen presentation .
- It has been reported to slow tumor progression in preclinical models .
Case Studies
- Case Study on Cytotoxicity : A study conducted by Lee et al. (2011) demonstrated that treatment with 7-Troc-10-DAB resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an effective therapeutic agent.
- Mechanistic Insights : Research by Nie et al. (2019) explored the compound's ability to ameliorate bleomycin-induced pulmonary fibrosis, indicating its broader therapeutic potential beyond oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
